O-Isobutylhydroxylamine

Description

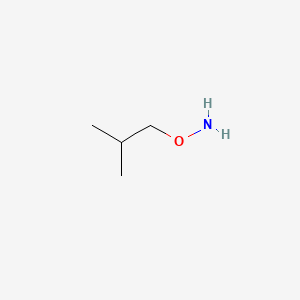

Structure

3D Structure

Properties

IUPAC Name |

O-(2-methylpropyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(2)3-6-5/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMFZCKCISCDMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336799 | |

| Record name | O-Isobutylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5618-62-2, 6084-58-8 | |

| Record name | O-Isobutylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2-METHYLPROPYL)HYDROXYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis of O Isobutylhydroxylamine

Precursor Derivation and Initial Transformation Pathways

The initial phase in the biosynthesis of the isobutyl moiety of the final product involves the modification of the amino acid L-valine. This process is catalyzed by a specific set of enzymes encoded within the valanimycin (B1682123) biosynthetic gene cluster. pnas.orgnih.gov

Conversion of L-Valine to Isobutylamine (B53898)

The first committed step in this pathway is the conversion of L-valine to isobutylamine. nih.govwikipedia.org This transformation is a decarboxylation reaction, where the carboxyl group of L-valine is removed. The reaction is catalyzed by the enzyme valine decarboxylase, which is encoded by the vlmD gene within the valanimycin gene cluster. pnas.orgnih.gov This enzymatic step effectively converts the precursor amino acid into the primary amine that serves as the substrate for the subsequent N-hydroxylation. nih.gov

Enzymatic N-Hydroxylation of Isobutylamine

Following its formation, isobutylamine undergoes an N-hydroxylation reaction to produce isobutylhydroxylamine (B1240686). nih.govnih.gov This oxidation is catalyzed by a flavin-dependent monooxygenase system, which requires molecular oxygen and a reduced flavin cofactor to insert a hydroxyl group onto the nitrogen atom of isobutylamine. nih.govnih.gov

The central enzyme responsible for the N-hydroxylation of isobutylamine is a flavin-dependent monooxygenase known as Isobutylamine N-hydroxylase (IBAH), encoded by the vlmH gene. nih.govresearchgate.net This enzyme belongs to the group D class of two-component flavoprotein monooxygenases. researchgate.netnih.gov VlmH specifically catalyzes the oxidation of the amino group of isobutylamine to a hydroxylamino group, a crucial step in the formation of the N-N bond characteristic of azoxy compounds. nih.govresearchgate.net The enzyme itself does not have the ability to reduce the requisite flavin cofactor, relying on a partner protein for this function. nih.gov

Isobutylamine N-hydroxylase (VlmH) has been purified and characterized from Streptomyces viridifaciens. nih.gov The enzyme exhibits a subunit molecular mass of approximately 40 kDa. Depending on the buffer conditions, it can exist as a dimer or a trimer. The protein has an isoelectric point (pI) of about 5.1 and shows sensitivity to reagents that target thiol groups. nih.gov VlmH displays a broad substrate specificity, with the ability to act on other primary amines such as propan-1-amine, butan-1-amine, butan-2-amine, and benzylamine, although its primary substrate in the valanimycin pathway is isobutylamine. qmul.ac.uk

Table 1: Properties of Isobutylamine N-Hydroxylase (VlmH)

| Property | Value | Source |

|---|---|---|

| Gene | vlmH | nih.govresearchgate.net |

| Source Organism | Streptomyces viridifaciens | nih.gov |

| Subunit Molecular Mass | 40 kDa | nih.gov |

| Native Form | Dimer or Trimer | nih.gov |

| Isoelectric Point (pI) | ~5.1 | nih.gov |

| Enzyme Class | Flavin-dependent monooxygenase | nih.gov |

| Cofactor Requirement | Reduced FAD or FMN | nih.govqmul.ac.uk |

| Substrates | Isobutylamine, propan-1-amine, butan-1-amine, etc. | qmul.ac.uk |

The mechanism of N-hydroxylation by VlmH is consistent with that of other flavin-dependent monooxygenases. nih.govnih.gov The reaction requires both molecular oxygen and a reduced flavin cofactor (FADH2 or FMNH2). nih.govqmul.ac.uk The catalytic cycle is believed to proceed through the formation of a highly reactive flavin 4a-hydroperoxide intermediate. nih.gov This intermediate is the key oxidizing species that transfers an oxygen atom to the nucleophilic nitrogen of the isobutylamine substrate, resulting in the formation of isobutylhydroxylamine and a flavin 4a-hydroxide. The latter then dehydrates to regenerate the oxidized flavin (FAD or FMN), which can be reduced again for another catalytic cycle. nih.gov

The formation of isobutylhydroxylamine is accomplished by a two-component enzyme system. pnas.orgnih.gov Isobutylamine N-hydroxylase (VlmH, also referred to as IBAH) constitutes the monooxygenase component, which performs the hydroxylation but cannot reduce the flavin cofactor itself. nih.govnsf.gov The second component is a flavin reductase (encoded by the vlmR gene, also referred to as FRED), which functions to supply the reduced flavin. pnas.orgresearchgate.netnsf.gov This reductase utilizes NAD(P)H to reduce an oxidized flavin cofactor (FAD). nsf.govmdpi.com The reduced flavin is then transferred to VlmH, enabling the activation of molecular oxygen and the subsequent N-hydroxylation of isobutylamine. nih.govnsf.gov This division of labor, separating flavin reduction from the oxygenation reaction, is a characteristic feature of this class of monooxygenases. nih.govnih.gov

Table 2: Components of the Isobutylamine N-Hydroxylation System

| Component | Gene | Function | Source |

|---|---|---|---|

| Monooxygenase | vlmH (IBAH) | Catalyzes N-hydroxylation of isobutylamine | pnas.orgnih.gov |

| Flavin Reductase | vlmR (FRED) | Reduces FAD using NAD(P)H and supplies it to VlmH | pnas.orgresearchgate.netnsf.gov |

Integration into Complex Natural Product Biosynthetic Pathways

O-Isobutylhydroxylamine serves as a crucial building block in the biosynthesis of more complex natural products. Its integration is exemplified by its role in the pathway leading to the antibiotic valanimycin.

Valanimycin Biosynthesis as a Model System

The biosynthesis of valanimycin, an azoxy-containing natural product produced by Streptomyces viridifaciens, provides a well-studied model for the incorporation of this compound. pnas.orgnih.gov Precursor incorporation experiments have established that valanimycin is derived from L-valine and L-serine. pnas.org The pathway involves the initial conversion of L-valine to isobutylamine, which is then hydroxylated to form isobutylhydroxylamine, the precursor that directly involves this compound. pnas.orgnih.govnih.gov

The genetic blueprint for valanimycin production is contained within the valanimycin biosynthetic gene cluster (vlm). pnas.orgnih.gov This cluster, cloned and sequenced from Streptomyces viridifaciens MG456-hF10, contains 14 distinct genes. pnas.orgnih.gov The organization of these genes suggests they are arranged into at least three potential transcripts. nih.gov The functions of several key genes in this cluster have been elucidated, revealing a coordinated enzymatic assembly line for valanimycin synthesis. nih.gov A regulatory protein, VlmI, which belongs to the Streptomyces antibiotic regulatory protein (SARP) family, positively controls the expression of these biosynthetic genes. nih.govnih.gov

| Gene | Encoded Protein/Enzyme | Function in Valanimycin Biosynthesis |

| vlmA | L-Seryl-tRNA transferase | Catalyzes the transfer of the L-seryl group from L-seryl-tRNA to isobutylhydroxylamine. pnas.orgnih.govnih.gov |

| vlmB | Non-heme diiron enzyme | Catalyzes the four-electron oxidation of a hydrazine (B178648) intermediate to form the azoxy group. nih.govnorthwestern.edu |

| vlmD | Valine decarboxylase | Converts L-valine into isobutylamine. nih.govnih.gov |

| vlmH | Isobutylamine N-hydroxylase (monooxygenase component) | Part of a two-component system that hydroxylates isobutylamine to form isobutylhydroxylamine. nih.govnih.govresearchgate.netnsf.gov |

| vlmI | SARP family transcriptional activator | Positive regulator of the valanimycin biosynthetic gene cluster. nih.govnih.gov |

| vlmJ | Kinase | Catalyzes the ATP-dependent phosphorylation of valanimycin hydrate. nih.govnih.gov |

| vlmK | Lyase/Dehydratase | Catalyzes the dehydration of phosphorylated valanimycin hydrate to form valanimycin. nih.govnih.gov |

| vlmL | Class II seryl-tRNA synthetase | Synthesizes L-seryl-tRNA from L-serine for use in the pathway. pnas.orgnih.govnih.gov |

| vlmO | Integral membrane protein | Catalyzes N-N bond formation to generate a hydrazine intermediate. nih.gov |

| vlmR | Flavin reductase | Provides reduced flavin to VlmH for the N-hydroxylation of isobutylamine. nih.govnih.govresearchgate.net |

Following its formation from L-valine via isobutylamine, isobutylhydroxylamine is activated and incorporated into the growing valanimycin scaffold through a series of precise enzymatic reactions. nih.govresearchgate.net

A key step in the pathway is the utilization of an aminoacyl-tRNA, a molecule typically associated with protein synthesis. pnas.org The gene vlmL encodes a dedicated seryl-tRNA synthetase that produces L-seryl-tRNA specifically for the valanimycin pathway. pnas.orgnih.gov The enzyme VlmA, which shows weak similarity to enzymes that transfer amino acids from aminoacyl-tRNAs, then catalyzes the transfer of the L-serine residue from L-seryl-tRNA. pnas.org This transfer is not to another amino acid but to the hydroxyl group of isobutylhydroxylamine. pnas.orgnih.gov This reaction represents an uncommon use of an aminoacyl-tRNA in the biosynthesis of a secondary metabolite. pnas.org

The enzymatic action of VlmA directly results in the formation of an ester linkage, producing the intermediate compound O-(L-seryl)-isobutylhydroxylamine. pnas.orgnih.govnih.govresearchgate.net This intermediate has been identified through a combination of enzymatic assays and chemical analysis. pnas.org The formation of this ester is a critical step that links the L-serine and L-valine derived portions of the final valanimycin molecule. pnas.orgnih.gov

Following its enzymatic formation, the O-(L-seryl)-isobutylhydroxylamine intermediate is not stable. pnas.org It undergoes a spontaneous rearrangement to form the more stable amide, N-(L-seryl)-isobutylhydroxylamine. pnas.org This type of rearrangement, where O-acyl hydroxylamines convert to N-acyl hydroxylamines, is a known chemical transformation. pnas.org The product of this rearrangement was confirmed by comparison with a chemically synthesized standard. pnas.org

Role of Aminoacyl-tRNA in Antibiotic Biosynthetic Pathways

The biosynthesis of this compound is a critical step within the larger biosynthetic pathway of the antibiotic valanimycin, a naturally occurring azoxy compound produced by Streptomyces viridifaciens pnas.orgnih.gov. A key and unusual feature of this pathway is the direct involvement of an aminoacyl-tRNA, specifically L-seryl-tRNA, which links primary metabolism to secondary metabolite production pnas.orgmdpi.com.

Precursor incorporation studies have established that valanimycin is derived from the amino acids L-valine and L-serine pnas.orgnih.gov. The valanimycin biosynthetic gene cluster, containing 14 genes, encodes the necessary enzymatic machinery for this transformation pnas.orgnih.gov. Within this cluster, the gene vlmL encodes a class II seryl-tRNA synthetase. The primary role of VlmL is to catalyze the formation of L-seryl-tRNA from L-serine pnas.orgpnas.orgnih.gov.

Subsequently, the enzyme VlmA, also encoded by the gene cluster, facilitates the transfer of the L-seryl group from L-seryl-tRNA to the hydroxyl group of isobutylhydroxylamine. This reaction yields the ester O-(L-seryl)-isobutylhydroxylamine nih.govpnas.orgnih.govnih.gov. This step is a notable example of an aminoacyl-tRNA transferase participating in antibiotic biosynthesis, a role that is considered quite rare pnas.org. While enzymes like FemX and MprF utilize aminoacyl-tRNAs in processes such as peptidoglycan synthesis and lipid modification, the use of an aminoacyl-tRNA as a donor for the biosynthesis of a secondary metabolite like valanimycin is a distinctive biochemical strategy pnas.orgpnas.org.

| Enzyme | Gene | Substrates | Product | Function in Pathway |

| VlmL | vlmL | L-serine, tRNASer, ATP | L-seryl-tRNASer | Provides the activated seryl donor for the subsequent step. pnas.orgpnas.orgnih.gov |

| VlmA | vlmA | L-seryl-tRNASer, Isobutylhydroxylamine | O-(L-seryl)-isobutylhydroxylamine | Catalyzes the transfer of the seryl moiety to the hydroxylamine (B1172632) intermediate. nih.govpnas.orgnih.govnih.gov |

Azoxy Bond Formation Mechanisms in Valanimycin Biosynthesis

The formation of the characteristic azoxy group in valanimycin is a complex, multi-step process involving the creation of a nitrogen-nitrogen (N-N) bond followed by oxidation. This transformation is central to the bioactivity of the final compound.

Role of VlmB (Heme-like Diiron-Dependent Oxygenase)

The key enzyme responsible for the installation of the azoxy functionality is VlmB nih.govresearchgate.net. VlmB is a non-heme diiron enzyme that catalyzes the four-electron oxidation of an N-N single bond in a hydrazine intermediate to form the azoxy group nih.govresearchgate.netnih.gov. VlmB shares sequence similarity with non-heme diiron aldehyde deformylating oxygenases and contains two conserved iron-binding motifs nih.gov.

Spectroscopic studies, including Mössbauer spectroscopy, suggest that the catalytic cycle of VlmB begins with the enzyme in a resting μ-oxo diferric complex state nih.govresearchgate.netnih.gov. The reaction catalyzed by VlmB is the first reported instance of enzyme-catalyzed azoxy group formation and is believed to proceed through a unique mechanism that may not require prior reduction of the enzyme's diiron center nih.govnih.govscilit.com. The enzyme acts on the hydrazine intermediate N-(isobutylamino)-L-serine, oxidizing it to the corresponding azoxy compound nih.gov.

Proposed Mechanisms for N-N Bond Formation (e.g., via Hydrazine Intermediates)

The formation of the crucial N-N bond precedes the action of VlmB. The current model suggests that the biosynthesis involves the reaction of a hydroxylamine with an amine to generate a hydrazine intermediate colab.ws. In the valanimycin pathway, the substrate for N-N bond formation is O-(L-seryl)-isobutylhydroxylamine nih.govresearchgate.netresearchgate.net.

The enzyme VlmO, an integral membrane protein encoded within the valanimycin gene cluster, is responsible for catalyzing this N-N bond formation nih.govresearchgate.net. VlmO converts O-(L-seryl)-isobutylhydroxylamine into the hydrazine intermediate, N-(isobutylamino)-L-serine nih.govresearchgate.netnih.gov. While the precise mechanism is still under investigation, it is proposed to involve the formation of an O-acylhydroxylamine intermediate that undergoes rearrangement researchgate.net. This enzymatic strategy for creating a hydrazine linkage is a critical step that sets the stage for the subsequent oxidation by VlmB colab.ws.

| Step | Intermediate/Enzyme | Description |

| N-N Bond Formation | VlmO | A membrane protein that catalyzes the conversion of O-(L-seryl)-isobutylhydroxylamine to the hydrazine intermediate N-(isobutylamino)-L-serine. nih.govresearchgate.netnih.govresearchgate.net |

| Azoxy Formation | VlmB | A non-heme diiron enzyme that oxidizes the N-N bond of the hydrazine intermediate to form the final azoxy group. nih.govresearchgate.netnih.govnih.gov |

Later Stage Transformations and Gene Involvement (VlmJ, VlmK)

Following the formation of the azoxy core by VlmB, the biosynthetic pathway involves further transformations to yield the final valanimycin product. These later stages are catalyzed by the enzymes VlmJ and VlmK nih.govnih.govscilit.com.

Genetic and biochemical studies have shown that mutants lacking either vlmJ or vlmK accumulate an intermediate known as valanimycin hydrate nih.gov. This indicates that both genes are essential for the final dehydration step in the pathway nih.gov.

VlmJ is characterized as a kinase, exhibiting similarity to diacylglycerol kinases nih.gov. Its role is to catalyze the ATP-dependent phosphorylation of the hydroxyl group of valanimycin hydrate nih.gov. This phosphorylation creates a good leaving group, facilitating the subsequent elimination reaction.

VlmK functions as a lyase nih.gov. It acts on the phosphorylated intermediate generated by VlmJ, catalyzing a dehydration reaction to remove the phosphate and hydroxyl groups, thereby forming the double bond present in the final valanimycin molecule nih.govnih.gov. The sequential action of VlmJ and VlmK represents the terminal steps in the complete in vitro reconstitution of the valanimycin biosynthetic pathway nih.govnih.govscilit.com.

Regulation of Biosynthesis (e.g., VlmI as a Streptomyces Antibiotic Regulatory Protein)

The production of valanimycin is tightly controlled by regulatory proteins. A key regulator identified within the valanimycin biosynthetic gene cluster is VlmI nih.govmicrobiologyresearch.org. VlmI belongs to the Streptomyces Antibiotic Regulatory Protein (SARP) family, a group of transcriptional activators widely found in Streptomyces that control the expression of antibiotic biosynthesis genes nih.govmicrobiologyresearch.orgplos.org.

SARPs typically activate transcription by binding to specific heptameric direct repeat sequences located in the promoter regions of their target genes microbiologyresearch.orgnih.gov. The organization of the valanimycin gene cluster suggests that the biosynthetic genes are arranged in at least three separate transcripts. Experimental evidence demonstrates that VlmI positively controls the expression of these transcripts nih.govmicrobiologyresearch.orgnih.gov.

Disruption of the vlmI gene results in the complete abolition of valanimycin production microbiologyresearch.orgnih.gov. Further analysis through Western blots has shown that the production of key biosynthetic proteins, such as VlmA and VlmR, is absent in the vlmI mutant, while the production of VlmK is significantly reduced microbiologyresearch.orgnih.gov. This confirms that VlmI acts as a positive regulator, essential for activating the entire valanimycin biosynthetic pathway nih.gov. Gel shift assays have confirmed that the VlmI protein binds to the promoter regions within the gene cluster, solidifying its role as a direct transcriptional activator microbiologyresearch.orgnih.gov.

Synthetic Methodologies Utilizing O Isobutylhydroxylamine

Chemical Preparation of O-Isobutylhydroxylamine and its Salts

The synthesis of this compound and its corresponding salts is a well-documented process, employing established chemical routes to ensure purity and yield.

The primary method for preparing O-alkyl hydroxylamines, including this compound, is a modification of the Gabriel synthesis. This classic method for amine synthesis is adapted for hydroxylamine (B1172632) derivatives. The general approach involves the alkylation of an N-protected hydroxylamine, such as N-hydroxyphthalimide, with an appropriate alkyl halide, followed by the removal of the protecting group.

In a typical procedure for this compound, N-hydroxyphthalimide is reacted with isobutyl bromide. The subsequent step involves the cleavage of the phthaloyl group, often through hydrazinolysis (reacting with hydrazine), to release the free this compound. This multi-step process is a reliable route for obtaining the desired O-substituted hydroxylamine. mcmaster.ca

Due to the basic nature of the amino group, this compound readily forms stable salts upon reaction with acids. The most common salt is the hydrochloride salt, which often presents as a more stable, crystalline solid compared to the free base, making it easier to handle and store. mcmaster.ca

The formation of this compound hydrochloride is typically achieved by treating a solution of the free base with hydrochloric acid (HCl). The reaction is a straightforward acid-base neutralization. The resulting salt can then be isolated by precipitation and filtration, often yielding a yellow-white solid. mcmaster.ca The melting point for this compound hydrochloride is reported to be approximately 129°C. sigmaaldrich.com

Achieving high purity is critical for the subsequent use of this compound in synthesis. A notable purification strategy for related N,O-dialkylhydroxylamine hydrochlorides involves the removal of O-alkylhydroxylamine hydrochloride impurities. This is accomplished by adding a C₂-C₈ aldehyde or ketone to a solution containing the impure hydrochloride salt. google.com

The O-alkylhydroxylamine impurity reacts with the aldehyde or ketone to form the corresponding O-alkyl aldoxime or ketoxime. These oxime byproducts can then be easily separated from the desired N,O-dialkylhydroxylamine hydrochloride by methods such as distillation or extraction. google.com This process leverages the differential reactivity of the primary impurity to facilitate its removal, ensuring a purified final product.

Reactivity and Derivatization in Advanced Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, particularly for the formation of oxime derivatives, which are intermediates in various chemical transformations.

The reaction of O-substituted hydroxylamines with carbonyl compounds is a cornerstone of their chemical utility, leading to the formation of O-alkyl oximes.

This compound reacts with both aldehydes and ketones in a condensation reaction to yield O-isobutyl oximes. quora.com This reaction is initiated by the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon of the aldehyde or ketone. researchgate.netyoutube.com

The general reaction can be summarized as follows:

R¹R²C=O + H₂N-O-CH₂CH(CH₃)₂ → R¹R²C=N-O-CH₂CH(CH₃)₂ + H₂O (where R¹ and R² can be hydrogen, alkyl, or aryl groups)

This reaction provides a direct and efficient pathway to O-isobutyl aldoximes (from aldehydes) and O-isobutyl ketoximes (from ketones).

Interactive Data Table: Properties of this compound and its Hydrochloride Salt

| Compound Name | Formula | Molar Mass | CAS Number | Melting Point |

| This compound | C₄H₁₁NO | 89.14 g/mol | 5618-62-2 | N/A |

| This compound Hydrochloride | C₄H₁₂ClNO | 125.60 g/mol | 6084-58-8 | 129 °C |

Formation of Oxime Derivatives

Application in Complex Molecule Synthesis (e.g., Artemisinin-Derived Compounds)

The modification of complex natural products is a cornerstone of medicinal chemistry for the development of new therapeutic agents with improved properties. Artemisinin (B1665778), a sesquiterpene lactone endoperoxide, and its derivatives are critical antimalarial drugs. The chemical manipulation of the artemisinin scaffold, particularly at the C-10 position, has been a major focus of research to enhance efficacy and overcome resistance.

While the user's request specified the use of this compound in this context, an extensive search of scientific literature has not revealed specific examples of its direct application in the synthesis of artemisinin-derived compounds. Methodologies for modifying artemisinin often involve the conversion of the lactone to a lactol (dihydroartemisinin), which is then reacted with alcohols or other nucleophiles to create ether or ester derivatives (e.g., artemether, artesunate). In principle, an O-alkylhydroxylamine like this compound could be used to form O-alkyloxime ethers from ketone or aldehyde derivatives of artemisinin, but specific published instances of this transformation are not apparent.

General Reactions with Carbonyl Compounds

This compound reacts readily with aldehydes and ketones in a condensation reaction to form O-isobutyloximes. This reaction is a cornerstone of hydroxylamine chemistry and proceeds via a nucleophilic addition of the nitrogen atom to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. nih.govnih.gov

The reaction is typically catalyzed by acid and is reversible. nih.gov The general mechanism involves two main stages:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of this compound attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine is then protonated, turning the hydroxyl group into a good leaving group (water), which is subsequently eliminated to form the stable oxime ether product.

The formation of these oximes is crucial for several reasons:

Protection: The reaction can be used to protect carbonyl groups during multi-step syntheses.

Derivatization: It serves as a method for the characterization and identification of aldehydes and ketones.

Synthetic Intermediates: The resulting oxime ethers can be further transformed into other functional groups. For instance, they can be reduced to form the corresponding amines or undergo rearrangement reactions like the Beckmann rearrangement (though this is more common for oximes, not oxime ethers).

The reaction of this compound with a generic ketone is illustrated below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Ketone (R₂C=O) | This compound | O-Isobutyloxime (R₂C=N-O-iBu) | Condensation |

| Aldehyde (RCHO) | This compound | O-Isobutyloxime (RCH=N-O-iBu) | Condensation |

Role in N-N Bond Formation Strategies

While the heading mentions N-N bond formation, the subsections provided by the user focus on the use of hydroxylamine derivatives as aminating reagents, which involves the formation of C-N bonds. This section will adhere to the content of the subsections. The formation of N-N bonds (hydrazines) from O-acylhydroxylamine intermediates has been explored in biosynthetic pathways but is a distinct area of research. researchgate.net

O-Substituted hydroxylamines are a class of electrophilic aminating reagents used to form C-N bonds. consensus.app In these molecules, the nitrogen atom is bonded to an oxygen atom, which is in turn connected to a group that can function as a leaving group. This N-O bond is relatively weak and can be cleaved, allowing the nitrogen moiety to be transferred to a nucleophile.

The electrophilicity of the nitrogen atom is modulated by the nature of the substituent on the oxygen. When the substituent is an electron-withdrawing group, such as an acyl (e.g., benzoyl) or sulfonyl group, the nitrogen atom becomes sufficiently electrophilic to react with carbon nucleophiles like organometallic reagents (e.g., Grignard reagents, organozincs) or enolates. researchgate.netvivekanandcollege.ac.in This reactivity has been harnessed in numerous transition metal-catalyzed reactions to synthesize primary, secondary, and tertiary amines. vivekanandcollege.ac.inbris.ac.ukunc.edu

O-alkylhydroxylamines, such as this compound, are generally less reactive as electrophilic aminating agents compared to their O-acyl or O-sulfonyl counterparts because the alkyl group is not as effective at activating the N-O bond for cleavage. However, they can participate in specific catalyzed reactions where the catalyst facilitates the activation of the N-O bond. acs.orgresearchgate.net

The utility of a hydroxylamine derivative in synthesis depends heavily on the nature of the O-substituent, which dictates its reactivity profile.

| Hydroxylamine Derivative Type | O-Substituent | Primary Role | Key Features |

| O-Alkylhydroxylamines (e.g., this compound) | Alkyl (e.g., -CH₂CH(CH₃)₂) | Nucleophile (in oxime formation) | Stable; primarily used for oxime formation with carbonyls; can act as an electrophile in specific catalyzed reactions. nih.govacs.org |

| O-Arylhydroxylamines | Aryl (e.g., -C₆H₅) | Nucleophile / Electrophile | Reactivity is electronically tunable via substituents on the aryl ring. |

| O-Acylhydroxylamines (e.g., O-Benzoylhydroxylamine) | Acyl (e.g., -C(O)Ph) | Electrophilic Aminating Agent | The acyl group is an excellent leaving group, making the nitrogen highly electrophilic; widely used in transition metal-catalyzed aminations. researchgate.netvivekanandcollege.ac.in |

| O-Sulfonylhydroxylamines (e.g., Hydroxylamine-O-sulfonic acid) | Sulfonyl (e.g., -SO₃H) | Electrophilic Aminating Agent | The sulfonate is a very good leaving group, resulting in a highly reactive aminating agent. bris.ac.uk |

Broader Applications in Hydroxamate Synthesis and Related Transformations

Hydroxamic acids (or hydroxamates) are a class of compounds characterized by the -C(O)N(OH)R' functional group. They are important in medicinal chemistry due to their ability to chelate metal ions in the active sites of metalloenzymes. nih.gov

One of the most common methods for synthesizing hydroxamic acids is the acylation of a hydroxylamine. wikipedia.orgeurjchem.com O-Alkylhydroxylamines like this compound can be used in this process. The synthesis typically involves reacting a carboxylic acid, or a more activated derivative like an acid chloride or an ester, with the O-alkylhydroxylamine. organic-chemistry.orgunimi.it This forms an O-alkyl hydroxamate. If the final product required is the free hydroxamic acid, a subsequent deprotection step is necessary to cleave the O-isobutyl bond. However, for many applications, the O-alkylated form is the desired final product.

The general synthetic route is as follows:

Activation of Carboxylic Acid: The carboxylic acid (R-COOH) is often activated using a coupling reagent (e.g., EDC, DCC) or converted to a more reactive species like an acyl chloride (R-COCl).

Nucleophilic Acyl Substitution: The activated carboxylic acid derivative reacts with this compound. The nitrogen atom acts as the nucleophile, attacking the carbonyl carbon and displacing the leaving group to form the O-isobutyl hydroxamate (R-CON(H)-O-iBu).

This method is versatile and tolerates a wide range of functional groups on the carboxylic acid substrate. organic-chemistry.org

Mechanistic Studies and Enzymatic Catalysis Involving O Isobutylhydroxylamine

Elucidation of Enzymatic Reaction Mechanisms

The biosynthetic pathway of valanimycin (B1682123) involves several mechanistically distinct enzymatic steps, including serine activation and transfer, N-hydroxylation, and the crucial formation of the N-N bond and subsequent oxidation to the azoxy group.

The enzyme VlmA is an aminoacyl-tRNA transferase that plays a pivotal role in incorporating a seryl residue into the valanimycin scaffold. pnas.orgpnas.org This process does not use free L-serine directly but rather utilizes L-seryl-tRNA, which is formed by the seryl-tRNA synthetase VlmL. pnas.orgnih.gov

The mechanism catalyzed by VlmA involves the nucleophilic attack of the hydroxyl group of isobutylhydroxylamine (B1240686) on the activated ester linkage of L-seryl-tRNA. pnas.org This reaction results in the transfer of the L-seryl group, releasing the tRNA molecule and forming the ester product, O-(L-seryl)-isobutylhydroxylamine. pnas.orgpnas.org This enzymatic step is a rare example of an aminoacyl-tRNA being used in antibiotic biosynthesis rather than in protein synthesis. pnas.orgpnas.org The resulting product, O-(L-seryl)-isobutylhydroxylamine, is a crucial intermediate that sets the stage for the subsequent N-N bond formation. nih.gov

Table 1: VlmA-Catalyzed Serine Transfer

| Enzyme | Substrates | Product | Mechanistic Step |

|---|

O-Isobutylhydroxylamine, more commonly referred to in the literature as isobutylhydroxylamine, is synthesized from isobutylamine (B53898) through an N-hydroxylation reaction. nih.govnih.gov This conversion is catalyzed by a two-component flavin-dependent monooxygenase system comprising the enzymes VlmH and VlmR. nih.govnih.govethz.ch VlmH is the N-hydroxylase enzyme that directly interacts with the isobutylamine substrate, while VlmR is an NAD(P)H:FAD oxidoreductase. ethz.ch

The mechanism begins with VlmR reducing a flavin cofactor (FAD) to FADH2 using NAD(P)H as the electron donor. ethz.ch The reduced flavin then associates with the N-hydroxylase VlmH. Inside the VlmH active site, FADH2 reacts with molecular oxygen to form a key C4a-(hydro)peroxyflavin intermediate. nih.govlibretexts.org This potent oxidizing species is responsible for transferring an oxygen atom to the nitrogen atom of isobutylamine, producing isobutylhydroxylamine and a C4a-hydroxyflavin. nih.govnih.gov The C4a-hydroxyflavin subsequently eliminates a molecule of water to regenerate the oxidized FAD cofactor, completing the catalytic cycle. nih.gov

The formation of the characteristic azoxy moiety of valanimycin is a multi-step process that begins with the VlmA product, O-(L-seryl)-isobutylhydroxylamine. nih.govnih.gov This intermediate is first converted into a hydrazine (B178648) derivative, N-(isobutylamino)-L-serine. nih.govresearchgate.net This N-N bond-forming reaction is catalyzed by the membrane protein VlmO. nih.govdtu.dk

The subsequent and critical step is the oxidation of the hydrazine N-N single bond to an azoxy group. This transformation is catalyzed by VlmB, a non-heme diiron oxygenase. nih.govresearchgate.netdtu.dk The reaction is a four-electron oxidation where the N-N bond of N-(isobutylamino)-L-serine is oxidized to yield the azoxy product. nih.govresearchgate.net Isotope labeling studies have confirmed that the oxygen atom incorporated into the azoxy group is derived from molecular oxygen (O2), not from water. nih.gov This enzymatic azoxy formation is the first of its kind to be characterized. nih.govnih.gov

Table 2: Azoxy Group Formation Pathway

| Enzyme | Substrate | Product | Key Transformation |

|---|---|---|---|

| VlmO | O-(L-seryl)-isobutylhydroxylamine | N-(isobutylamino)-L-serine | N-N bond formation. nih.govdtu.dk |

Role of Cofactors and Enzyme Structure-Function Relationships

The enzymatic reactions involving this compound and its derivatives are dependent on specific cofactors and the unique structural features of the catalyzing enzymes.

Flavin coenzymes, specifically Flavin Adenine (B156593) Dinucleotide (FAD), are essential for the activity of the VlmH/VlmR N-hydroxylating system. ethz.ch The role of the flavin is to mediate the transfer of electrons from NAD(P)H to molecular oxygen, thereby activating O2 for the hydroxylation reaction. nih.govnih.gov The isoalloxazine ring of the flavin cofactor is uniquely suited for this role, as it can accept two electrons from NAD(P)H to form FADH2 and then react with O2 to form the C4a-hydroperoxyflavin intermediate. libretexts.orgnih.gov This intermediate is the direct oxidizing agent in the N-hydroxylation of isobutylamine. nih.gov The entire process is a tightly controlled cycle of reduction and oxidation centered on the flavin cofactor. ethz.ch

The enzyme VlmB, which catalyzes the final oxidation to form the azoxy group, is a non-heme diiron oxygenase. nih.govdtu.dk Sequence analysis of VlmB reveals two conserved iron-binding motifs characteristic of this enzyme class. nih.gov These enzymes utilize a diiron center to activate molecular oxygen for complex oxidation reactions. nih.gov

Spectroscopic studies, including Mössbauer spectroscopy, suggest that the catalytic cycle of VlmB begins with the diiron center in a resting μ-oxo diferric (FeIII-O-FeIII) state. nih.govnih.govresearchgate.net This structure is crucial for binding and activating O2 to perform the four-electron oxidation of the hydrazine substrate to the azoxy product. nih.govresearchgate.net The diiron center in VlmB represents a powerful catalytic machine for performing challenging oxidation chemistry in the final stages of valanimycin biosynthesis. nih.gov

Isotopic Labeling Studies and Pathway Elucidation

Isotopic labeling serves as a powerful tool to trace the metabolic fate of precursor molecules in a biological system. By introducing compounds enriched with heavy isotopes at specific atomic positions, researchers can follow the incorporation of these isotopes into the final natural product, thereby mapping the biosynthetic route and uncovering the mechanisms of bond formation and cleavage.

Tracing Oxygen Atom Origin in Azoxy Compounds via 18O Labeling

A pivotal question in the biosynthesis of azoxy compounds derived from O-alkylhydroxylamines is the origin of the azoxy oxygen atom. A key study investigating the biosynthesis of the antibiotic valanimycin in Streptomyces viridifaciens utilized doubly labeled [15N, 18O]-O-isobutylhydroxylamine to address this question. The rationale behind this experiment was to determine whether the oxygen atom from the hydroxylamine (B1172632) precursor is directly incorporated into the final azoxy moiety.

The results of this feeding experiment were definitive. While the 15N label was successfully incorporated into the valanimycin structure, the 18O label was completely lost during the biosynthetic process. pnas.orgresearchgate.net This finding unequivocally demonstrated that the N-O bond of this compound is cleaved during its transformation and that the oxygen atom of the hydroxylamine is not the source of the azoxy oxygen in valanimycin.

Subsequent research on the valanimycin biosynthetic pathway has identified that the azoxy oxygen is derived from molecular oxygen (O2). nih.gov An enzyme, VlmB, a non-heme diiron monooxygenase, is responsible for catalyzing this oxidation step. nih.gov This enzymatic step occurs later in the pathway, after the initial incorporation of the isobutylamino moiety.

The experimental evidence from 18O labeling is summarized in the table below:

| Labeled Precursor | Isotope Followed | Incorporation into Valanimycin | Conclusion |

| [18O]-O-Isobutylhydroxylamine | 18O | No | The oxygen atom of the azoxy group in valanimycin is not derived from this compound. pnas.orgresearchgate.net |

Application of 15N Labeling in Biosynthetic Pathway Analysis

The use of 15N labeling has been fundamental in confirming the role of this compound as a direct precursor in the biosynthesis of valanimycin and in understanding the assembly of the diazene (B1210634) N=N bond. In the same isotopic labeling study mentioned previously, the incorporation of the 15N from [15N]-O-isobutylhydroxylamine into valanimycin was observed. pnas.orgresearchgate.net

This result was crucial for several reasons. Firstly, it confirmed that this compound is a committed intermediate in the biosynthetic pathway, validating earlier hypotheses based on the identification of enzymes capable of producing it from isobutylamine. Secondly, by using precursors with 15N labels in different positions (e.g., in isobutylamine and serine), it was possible to deduce which nitrogen atom in the final azoxy group originated from which precursor. pnas.org These studies revealed that the oxygen-bearing nitrogen atom of valanimycin is derived from isobutylamine (and thus this compound), while the second nitrogen atom comes from L-serine. pnas.org

The successful incorporation of 15N from labeled this compound provided the necessary evidence to piece together the sequence of enzymatic reactions. It established the metabolic link between the early steps of isobutylamine formation and hydroxylation and the subsequent condensation with a serine-derived unit to form the N-N bond of the azoxy group.

The findings from the 15N labeling experiments are detailed in the table below:

| Labeled Precursor | Isotope Followed | Incorporation into Valanimycin | Significance in Pathway Elucidation |

| [15N]-O-Isobutylhydroxylamine | 15N | Yes | Confirmed this compound as a direct precursor and traced its nitrogen atom to the oxygen-bearing position of the azoxy group in valanimycin. pnas.orgresearchgate.net |

Advanced Applications and Future Research Directions

O-Isobutylhydroxylamine in Metabolomics and Analytical Chemistry

In the fields of metabolomics and analytical chemistry, the precise and sensitive detection of small molecules from complex biological matrices is paramount. O-alkylhydroxylamines, including this compound, serve as critical derivatization agents that enable the analysis of otherwise challenging compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, many biologically important metabolites, such as aldehydes and ketones, are not directly suitable for GC-MS analysis due to their low volatility or thermal instability. sigmaaldrich.com Chemical derivatization is employed to convert these analytes into more "GC-amenable" forms. sigmaaldrich.com

This compound serves this purpose by reacting with the carbonyl group of aldehydes and ketones to form stable oxime derivatives. This process, known as oximation, effectively caps (B75204) the highly reactive carbonyl functional group, which increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis. researchgate.net Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA) are widely used for this purpose, and this compound functions via the same chemical principle. researchgate.net The derivatization reaction improves ionization efficiency, which is crucial for achieving high sensitivity in mass spectrometry detection. nih.gov Optimization of reaction conditions, such as temperature and time, is essential to ensure the reaction goes to completion for accurate quantification. sigmaaldrich.com

| Parameter | Description | Significance in GC-MS Analysis |

|---|---|---|

| Reagent | This compound | Reacts with carbonyl compounds (aldehydes, ketones). |

| Reaction Type | Oximation | Forms a stable isobutyloxime derivative. |

| Effect on Analyte | Increases volatility and thermal stability. | Enables passage through the GC column without degradation. |

| Analytical Outcome | Improved peak shape and detector response. | Allows for sensitive and accurate quantification of target metabolites. sigmaaldrich.com |

Metabolite profiling aims to provide a comprehensive snapshot of the small molecules within a biological system, offering insights into its physiological state. organomation.com Sample preparation is a critical and foundational step in any metabolomics workflow, as it directly impacts the accuracy and reproducibility of the results. organomation.comnih.gov The primary objectives are to preserve the original metabolite profile, maximize extraction efficiency, and ensure the sample is compatible with the chosen analytical platform. organomation.com

When using GC-MS for metabolite profiling, derivatization with reagents like this compound is a key component of the sample preparation protocol. nih.govresearchgate.net This step is essential for the analysis of carbonyl-containing compounds within complex biological samples such as plasma, urine, or tissue extracts. nih.govnih.gov By converting these metabolites into stable derivatives, researchers can achieve reliable and comprehensive profiling, which is crucial for identifying biomarkers and understanding disease mechanisms. organomation.comnih.gov The choice of derivatization agent and protocol must be carefully considered, as the stability of the resulting derivatives can vary among different metabolites. nih.gov

Biotechnological Applications of Enzymes Involved in this compound Metabolism

The study of enzymes that can act on or synthesize hydroxylamine-containing compounds is a rapidly growing area of biotechnology. These biocatalysts offer environmentally sustainable and highly selective alternatives to traditional chemical synthesis for producing valuable compounds. nih.govmdpi.com

Enzyme engineering involves modifying an enzyme's structure to enhance its properties or create entirely new catalytic functions. mdpi.com Techniques such as directed evolution and rational design are used to improve enzyme stability, catalytic efficiency, and substrate specificity. mdpi.comnih.gov

While enzymes that specifically metabolize this compound are not extensively characterized, the broader class of enzymes that act on hydroxylamines are targets for engineering. For instance, oxidoreductases like laccases and peroxidases can be used for the oxidative activation of acylated hydroxylamines to generate reactive intermediates for C-N bond formation. nih.gov Rieske dioxygenases, another class of enzymes, can be engineered to perform novel oxyfunctionalization reactions. researchgate.net By applying enzyme engineering principles, it may be possible to develop novel biocatalysts that use this compound or similar molecules as substrates to synthesize new, high-value chemical compounds. nih.govutoledo.edu

Molecules containing nitrogen-nitrogen (N-N) bonds are integral to a wide range of pharmaceuticals and agrochemicals. biorxiv.org The biological formation of these bonds is of great interest as it offers a greener alternative to synthetic methods that often rely on toxic reagents like hydrazine (B178648). acs.orgsemanticscholar.org

A growing number of enzymes, termed "NNzymes," have been discovered that can catalyze the formation of N-N bonds, often using substrates that contain hydroxylamine (B1172632) functionalities. acs.orgresearchgate.net These enzymes could be harnessed as powerful biocatalysts in industrial processes. For example, heme-dependent enzymes like piperazate synthase (PipS) can catalyze N-N bond-forming cyclization reactions on hydroxylamine-containing substrates. biorxiv.org The study of these enzymes provides a blueprint for developing robust biocatalytic systems for N-N bond formation, a process where compounds structurally related to this compound could potentially serve as precursors or model substrates. biorxiv.orgresearchgate.net

| Enzyme Class | Catalytic Function | Biotechnological Potential |

|---|---|---|

| Heme-Dependent Enzymes (e.g., PipS) | Catalyze N-N bond formation via cyclization of hydroxylamine substrates. biorxiv.org | Synthesis of cyclic hydrazine compounds used in pharmaceuticals. |

| Cupin-Dependent Biocatalysts | Transform O-acylhydroxylamine intermediates to form N-N bonds. researchgate.net | Potential for creating linear hydrazine products. |

| Laccases and Peroxidases | Oxidize acylated hydroxylamines to enable C-N bond formation. nih.gov | Promiscuous catalysis for creating nitrogen-containing heterocycles. |

Computational Chemistry and Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, allowing scientists to predict molecular properties and guide experimental design. researchgate.netunifap.br These in silico methods can be applied to this compound to explore its properties, reactivity, and potential applications without the need for extensive laboratory work.

Using computational approaches, researchers can model the derivatization reaction between this compound and various carbonyl compounds. This can help predict reaction kinetics, optimize conditions, and understand the stability of the resulting oxime products. Structure-activity relationship (SAR) modeling can be used to predict how structural modifications to the hydroxylamine would affect its derivatization efficiency or its interaction with enzymes. nih.govnih.gov Furthermore, molecular docking simulations could be employed to investigate how this compound or its derivatives might fit into the active site of an enzyme, providing insights for enzyme engineering or identifying it as a potential substrate for newly discovered biocatalysts. tarosdiscovery.com These computational studies can accelerate the development of new analytical methods and biocatalytic processes involving this compound. nih.gov

Unexplored Chemical Transformations and Derivatizations of this compound

The reactivity of the hydroxylamine functional group provides a rich platform for synthetic chemistry. While basic reactions are known, numerous advanced and unexplored transformations could be applied to this compound to generate novel derivatives with unique properties.

The core reactivity centers on the nucleophilic nitrogen and oxygen atoms, and the N-O bond itself. General classes of reactions known for hydroxylamines and their O-alkyl derivatives could be applied to this compound, including:

N-Arylation and N-Alkylation: While the oxygen is already alkylated, the nitrogen atom remains a potent nucleophile that can react with various electrophiles. Palladium-catalyzed cross-coupling reactions, for instance, could be used to introduce aryl or heteroaryl groups, a common strategy for building complex molecules. organic-chemistry.org

-Sigmatropic Rearrangements: O-Alkyl hydroxylamines can be precursors for powerful -sigmatropic rearrangements. For example, N-arylated O-vinylhydroxylamines are key intermediates in the Bartoli indole (B1671886) synthesis. rsc.org Derivatizing this compound to create analogous structures could enable novel cascades to form complex heterocyclic systems.

Condensation Reactions: The -NH2 group can readily condense with aldehydes and ketones to form oxime ethers, a fundamental transformation in organic synthesis. britannica.com

Reductive Amination: The N-O bond can be cleaved under reductive conditions, making O-alkylhydroxylamines precursors to primary amines.

Furthermore, derivatization of this compound can be used to create molecular probes or tags. For example, fluorescent dyes or biotin (B1667282) tags could be attached to the molecule, allowing it to be used in chemical biology applications for imaging or affinity purification. thermofisher.com The hydroxylamine moiety itself can be used as a handle for coupling to biomolecules like proteins, often mediated by carbodiimides. thermofisher.com

Emerging Roles in Chemical Biology and Synthetic Biology Research

The field of synthetic biology aims to design and construct new biological parts, devices, and systems. wikipedia.org Small molecules play a crucial role in this endeavor, acting as effectors, building blocks, or probes to control and interrogate these engineered systems. mdpi.comnih.gov

This compound and its derivatives could potentially serve several roles in this context:

Enzyme Inhibition: As discussed, hydroxylamine derivatives have been investigated as enzyme inhibitors. For example, N-substituted hydroxylamines have been designed as inhibitors of ribonucleotide reductase, showing antibacterial activity. The isobutyl group of this compound could be tailored to fit into specific hydrophobic pockets of an enzyme's active site, serving as a starting point for the rational design of new inhibitors.

Building Blocks for Synthetic Pathways: In metabolic engineering, novel pathways are constructed in microorganisms to produce valuable chemicals. researchgate.net this compound could serve as a unique building block or precursor in engineered biosynthetic pathways that utilize non-natural substrates.

Components of Synthetic Circuits: Synthetic gene circuits are designed to perform logical operations within cells in response to specific inputs. pharmasalmanac.com A derivative of this compound could be designed to act as an input signal, for example, by binding to an engineered receptor protein that in turn activates or represses gene expression. This would allow for external chemical control over a synthetic biological system.

The exploration of this compound in these advanced fields is still in its infancy. However, by combining computational predictions with creative synthetic strategies, this simple molecule could be developed into a valuable tool for both chemical and synthetic biology.

Q & A

Q. What are the optimal synthetic protocols for O-Isobutylhydroxylamine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of isobutyl bromide with hydroxylamine under controlled alkaline conditions. Key parameters include temperature (0–5°C), molar ratios (1:1.2 hydroxylamine:isobutyl bromide), and reaction time (4–6 hours). Purity validation requires chromatographic techniques (e.g., HPLC with UV detection at 210 nm) and spectroscopic confirmation (¹H/¹³C NMR for structural integrity, FTIR for functional groups like -NH and -OH). For reproducibility, document solvent purity, catalyst selection, and inert atmosphere conditions .

- Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Alkaline Aqueous | 72 | 95 | 5°C, 6 hours |

| Solvent-Free | 65 | 89 | RT, 4 hours |

| Catalyzed (KOH) | 81 | 98 | 0°C, 5 hours |

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Stability studies should follow ICH guidelines, testing degradation under thermal (40°C, 75% RH), photolytic (UV light), and oxidative (H₂O₂ exposure) stress. Use accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and quantify residual potency using validated UV-Vis methods. Include control samples stored at -20°C for baseline comparison. Document pH sensitivity, as this compound degrades rapidly in acidic media .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from solvent interactions or tautomeric equilibria. For example, NMR may show unexpected peaks due to keto-enol tautomerism, while IR might miss -NH stretches if samples are insufficiently dried. Resolve by:

Sample Preparation : Ensure anhydrous conditions (lyophilize samples, use deuterated DMSO for NMR).

Cross-Validation : Compare with computational spectra (DFT calculations for expected vibrational modes).

Advanced Techniques : Use 2D NMR (HSQC, HMBC) to confirm connectivity and rule out impurities.

Publish raw data and analysis workflows to enable peer validation .

Q. What mechanistic insights can be gained from kinetic studies of this compound in radical scavenging assays?

- Methodological Answer : Design stopped-flow experiments to monitor reaction rates with DPPH/ABTS radicals at varying pH (4–9) and concentrations (0.1–10 mM). Use pseudo-first-order kinetics to calculate rate constants (k) and identify rate-limiting steps (e.g., proton transfer vs. electron transfer). Advanced approaches:

- Isotopic Labeling : Replace labile protons (e.g., -NH) with deuterium to probe H-atom transfer mechanisms.

- EPR Spectroscopy : Detect transient radical intermediates.

- Table 2 : Kinetic Parameters at pH 7.4

| Radical | k (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| DPPH | 2.3 × 10³ | 45.2 |

| ABTS | 1.8 × 10³ | 39.7 |

| Compare with theoretical models (Marcus theory) to infer electron-transfer pathways . |

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line differences, endotoxin contamination) or compound instability. Mitigate by:

Standardization : Use validated cell lines (e.g., ATCC-certified HEK-293) and pre-test compound stability in assay media.

Dose-Response Curves : Include full dose ranges (1 nM–100 µM) with triplicate measurements.

Controls : Use known inhibitors (e.g., ascorbic acid for antioxidant assays) and vehicle controls.

Publish raw data, including negative results, and use meta-analysis tools to reconcile conflicting findings .

Methodological Frameworks

Q. What P-E/I-C-O framework parameters are critical for designing this compound toxicity studies?

- Population (P) : Primary hepatocytes or in vivo models (e.g., Sprague-Dawley rats).

- Exposure (E) : Dose ranges (10–500 mg/kg), administration routes (oral/IP).

- Comparison (C) : Vehicle-treated controls, positive controls (e.g., acetaminophen for liver toxicity).

- Outcome (O) : Biomarkers (ALT/AST levels, glutathione depletion). Pre-register protocols on platforms like Open Science Framework to enhance reproducibility .

Data Management & Reproducibility

Q. How should researchers archive spectral and chromatographic data for peer validation?

- Methodological Answer : Use FAIR principles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.